N-Ethyl-3-methoxy-5-vinylbenzamide

Description

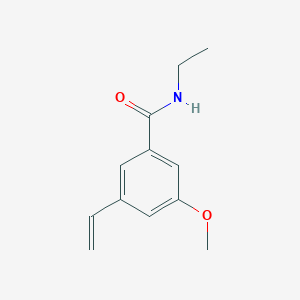

N-Ethyl-3-methoxy-5-vinylbenzamide is a benzamide derivative characterized by a benzoyl core substituted with a methoxy group at position 3, a vinyl group at position 5, and an ethyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties.

Properties

IUPAC Name |

3-ethenyl-N-ethyl-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-9-6-10(12(14)13-5-2)8-11(7-9)15-3/h4,6-8H,1,5H2,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJUAECVUYSJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-5-vinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-vinylbenzoic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-5-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3-methoxy-5-vinylbenzaldehyde or 3-methoxy-5-vinylbenzoic acid.

Reduction: Formation of N-ethyl-3-methoxy-5-vinylaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-methoxy-5-vinylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-5-vinylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-Ethyl-3-methoxy-5-vinylbenzamide and related benzamides from the literature:

Key Observations :

- Substituent Effects : The methoxy and vinyl groups in this compound contrast with the methyl and hydroxy groups in the compound from . Methoxy enhances electron density, while vinyl introduces unsaturation, enabling conjugation or polymerization.

- N-Substituent Role : The ethyl group in the target compound increases lipophilicity compared to the polar 2-hydroxy-1,1-dimethylethyl group in , which facilitates metal coordination.

- Bioactivity : Pesticide benzamides in feature halogenated aryl groups (e.g., dichlorophenyl, difluorophenyl) and bulky substituents (e.g., trifluoromethyl), which are critical for herbicidal activity. The absence of halogens in this compound suggests divergent applications, possibly in materials science or as a synthetic intermediate.

Physicochemical and Reactivity Profiles

- Lipophilicity : The ethyl group in this compound likely results in higher logP values compared to the hydroxylated compound in but lower than the heavily halogenated pesticides in .

- Reactivity : The vinyl group offers sites for radical or electrophilic addition, absent in the compared compounds. Methoxy’s electron-donating nature may stabilize intermediates in catalytic processes, contrasting with the electron-withdrawing halogens in .

- Thermal Stability : Bulky substituents (e.g., 2-hydroxy-1,1-dimethylethyl in ) may reduce thermal stability compared to the ethyl and vinyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.